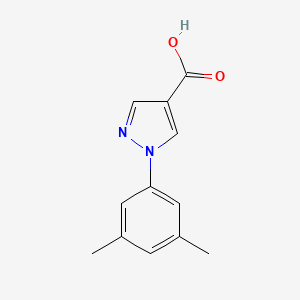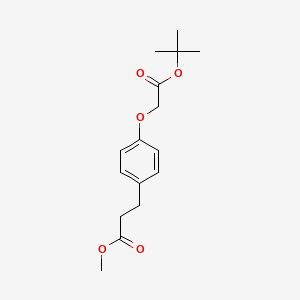
Dimethyl 2,7-dimethyloct-4-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,7-dimethyloct-4-enedioate is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.285 g/mol It is a dimethyl ester derivative of 2,7-dimethyloct-4-enedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,7-dimethyloct-4-enedioate can be synthesized through several synthetic routes. One common method involves the esterification of 2,7-dimethyloct-4-enedioic acid with methanol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The purity of the final product is ensured through distillation and recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,7-dimethyloct-4-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 2,7-dimethyloct-4-enedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 2,7-dimethyloct-4-enedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding diacid, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Dimethyl 2,7-dimethyloct-4-enedioate: The compound itself.
2,7-Dimethyl-oct-4-enedioic acid dimethyl ester: A synonym for the compound.
2,7-Dimethyl-4-octenedioic acid, dimethyl ester: Another synonym.
Comparison: this compound is unique due to its specific structural features, such as the presence of two methyl groups and a double bond in the octenedioate backbone.
Propiedades
Fórmula molecular |
C12H20O4 |
|---|---|
Peso molecular |
228.28 g/mol |
Nombre IUPAC |
dimethyl 2,7-dimethyloct-4-enedioate |
InChI |
InChI=1S/C12H20O4/c1-9(11(13)15-3)7-5-6-8-10(2)12(14)16-4/h5-6,9-10H,7-8H2,1-4H3 |
Clave InChI |
BVURTTHGMDWYFM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CCC(C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Bromophenyl)-2-ethyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8556682.png)


![6-Bromo-5'-methylspiro[chromane-4,2'-imidazol]-4'-amine](/img/structure/B8556697.png)
![2,2-Diethoxy-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B8556707.png)





![1-{[(Benzyloxy)amino]methyl}-3-butylcyclobutane-1-carboxylic acid](/img/structure/B8556748.png)

